

Spectroscopic Analysis of Ethyl 3-hydroxybutyrate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-Hydroxybutyrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **Ethyl 3-hydroxybutyrate**, a key intermediate in various synthetic processes and a molecule of interest in metabolic studies. This document outlines the characteristic spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of **Ethyl 3-hydroxybutyrate**, providing a reference for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for **Ethyl 3-hydroxybutyrate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~4.1-4.2	Multiplet	3H	-	-CH(OH)- and -O-CH ₂ -CH ₃
~3.2	Broad Singlet	1H	-	-OH
~2.2-2.5	Multiplet	2H	-	-CH ₂ -C=O
~1.23	Doublet	3H	6.2	-CH(OH)-CH ₃
~1.17	Doublet	3H	7.0	-O-CH ₂ -CH ₃

Solvent: CDCl₃. Data compiled from multiple sources.

Table 2: ¹³C NMR Spectroscopic Data for **Ethyl 3-hydroxybutyrate**

Chemical Shift (δ) ppm	Assignment
~172.9	C=O
~64.2	-CH(OH)-
~60.6	-O-CH ₂ -
~42.7	-CH ₂ -C=O
~22.3	-CH(OH)-CH ₃
~14.0	-O-CH ₂ -CH ₃

Solvent: CDCl₃. Data compiled from multiple sources.

Table 3: IR Spectroscopic Data for **Ethyl 3-hydroxybutyrate**

Frequency (cm ⁻¹)	Description of Vibration
~3440	O-H stretch (alcohol)
~2980	C-H stretch (alkane)
~1730	C=O stretch (ester)
~1180, 1030	C-O stretch

Sample state: Liquid film or neat.

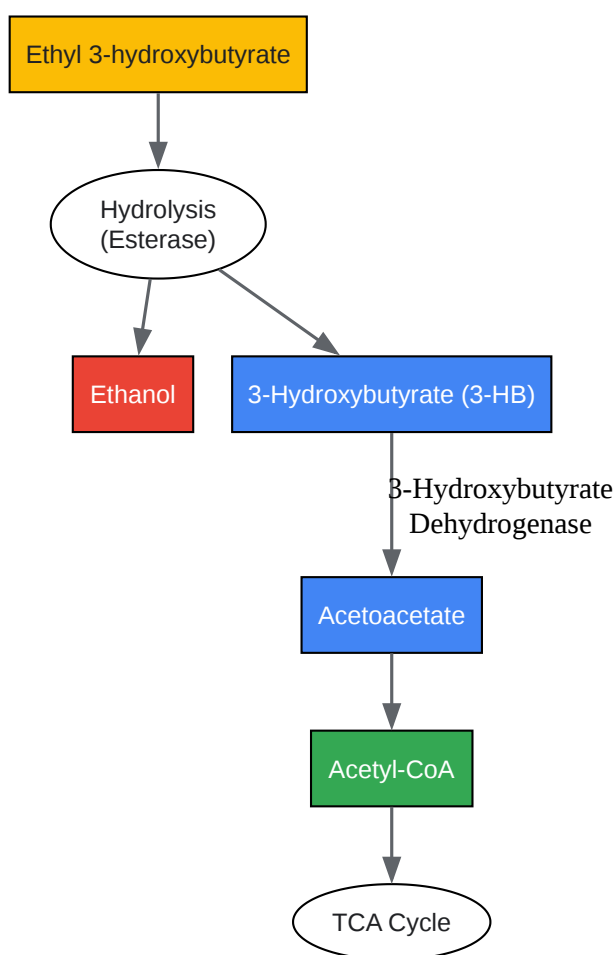
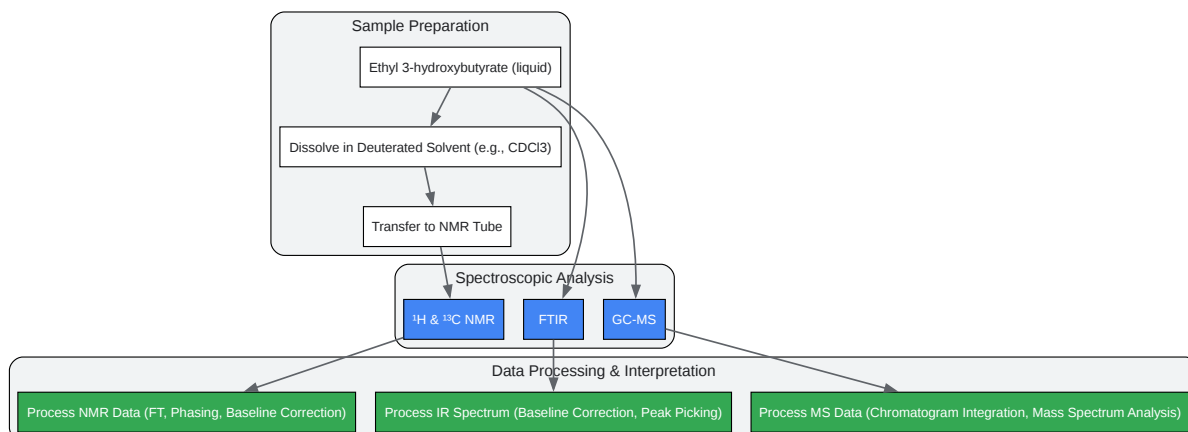
Table 4: Mass Spectrometry (GC-MS) Data for **Ethyl 3-hydroxybutyrate**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Putative Fragment
117	High	[M-CH ₃] ⁺
87	High	[M-OC ₂ H ₅] ⁺ or [CH ₃ CH(OH)CH ₂] ⁺
70	Moderate	[M-C ₂ H ₅ OH-CO] ⁺
45	High	[C ₂ H ₅ O] ⁺
43	High	[CH ₃ CO] ⁺

Ionization method: Electron Ionization (EI).

Visualizing the Molecular and Analytical Framework

To better understand the structure and analytical workflow for **Ethyl 3-hydroxybutyrate**, the following diagrams have been generated.



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